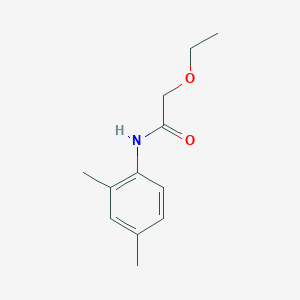

N-(2,4-dimethylphenyl)-2-ethoxyacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-2-ethoxyacetamide |

InChI |

InChI=1S/C12H17NO2/c1-4-15-8-12(14)13-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,13,14) |

InChI Key |

MTCFVSYYTKQIIB-UHFFFAOYSA-N |

SMILES |

CCOCC(=O)NC1=C(C=C(C=C1)C)C |

Canonical SMILES |

CCOCC(=O)NC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for N 2,4 Dimethylphenyl 2 Ethoxyacetamide

Strategies for Amide Bond Formation in Complex Organic Molecules

The creation of the amide linkage in N-(2,4-dimethylphenyl)-2-ethoxyacetamide is the cornerstone of its synthesis. This can be achieved through various methods, ranging from traditional condensation reactions to more modern, efficiency-focused techniques.

Conventional Condensation Reactions for Acetamide (B32628) Synthesis

Conventional methods for forming the acetamide bond in N-aryl acetamides like this compound typically involve the reaction of an amine with a carboxylic acid or its activated derivative. A common and effective approach is the use of an acyl chloride. In this scenario, ethoxyacetic acid would first be converted to ethoxyacetyl chloride, a more reactive electrophile. chembk.comnih.gov This activated species can then readily react with 2,4-dimethylaniline (B123086) to form the desired amide. The reaction is generally carried out in an aprotic solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. ias.ac.in

Alternatively, direct coupling of ethoxyacetic acid with 2,4-dimethylaniline can be accomplished using a variety of coupling agents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Commonly employed coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comiris-biotech.dekhanacademy.orgresearchgate.net The efficiency of these reactions can often be enhanced by the addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov Phosphonium and uronium salt-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), represent another class of highly effective coupling agents for amide bond formation, particularly when dealing with less reactive anilines. peptide.comuni-kiel.desigmaaldrich.com

The choice of solvent can also influence the reaction outcome. Dichloromethane (B109758) and dimethylformamide (DMF) are frequently used solvents for such transformations. znaturforsch.comnih.gov

Emerging Synthetic Approaches for Ethoxyacetamide Derivatives (e.g., ultrasound-assisted synthesis)

In the quest for more efficient and environmentally benign synthetic methods, ultrasound irradiation has emerged as a promising technique. Ultrasound-assisted synthesis can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. nih.gov While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the application of sonication to the synthesis of other N-aryl amides suggests its potential applicability. mdpi.comorientjchem.org For instance, ultrasound has been successfully employed in the synthesis of various acetamide derivatives, often leading to significantly reduced reaction times and higher yields compared to conventional heating methods. nih.gov These methods are typically carried out in a suitable solvent, and the choice of solvent can impact the efficiency of the ultrasound-assisted reaction. The physical phenomena induced by acoustic cavitation, such as the formation and collapse of microbubbles, are thought to be responsible for the observed rate enhancements. orientjchem.org

Precursor Synthesis and Derivatization

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors: ethoxyacetic acid (or its activated forms) and 2,4-dimethylaniline.

Synthesis of Ethoxyacetic Acid or its Activated Derivatives

Ethoxyacetic acid can be synthesized through several established routes. A common laboratory preparation involves the Williamson ether synthesis, where sodium chloroacetate (B1199739) is treated with sodium ethoxide in ethanol (B145695). After refluxing, the resulting sodium salt of ethoxyacetic acid is acidified to yield the final product.

Another method for preparing ethoxyacetic acid is the hydrolysis of ethoxyacetonitrile.

To facilitate the amidation reaction, ethoxyacetic acid is often converted to a more reactive derivative, most commonly ethoxyacetyl chloride. chembk.comnih.gov This is typically achieved by reacting ethoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chembk.comgoogle.com The resulting ethoxyacetyl chloride is a colorless liquid with a pungent odor and is a potent acylating agent. chembk.comnih.govcas.orgsielc.com

A comparative table of synthetic methods for ethoxyacetic acid is presented below:

Table 1: Synthetic Routes to Ethoxyacetic Acid| Starting Material(s) | Reagents | Key Conditions | Reference(s) |

|---|---|---|---|

| Sodium Chloroacetate, Ethanol | Sodium metal | Reflux | - |

| Ethoxyacetonitrile | Acid or Base | Hydrolysis | - |

Synthesis and Functionalization of 2,4-Dimethylaniline Precursors

2,4-Dimethylaniline, also known as 2,4-xylidine, is a primary arylamine that serves as the nitrogen source in the formation of this compound. ymerdigital.com It is a clear to yellow liquid and is used in the production of various chemicals. ymerdigital.com

One industrial method for its synthesis is the direct amination of m-xylene. This can be achieved using hydroxylamine (B1172632) hydrochloride in the presence of a vanadium salt catalyst and acetic acid. rsc.org The reaction is typically carried out at an elevated temperature. rsc.org Another common route is the reduction of 2,4-dimethylnitrobenzene. This reduction can be accomplished using various reducing agents, including catalytic hydrogenation with a nickel catalyst.

Below is a table summarizing synthetic methods for 2,4-dimethylaniline:

Table 2: Synthetic Routes to 2,4-Dimethylaniline| Starting Material | Reagents/Catalyst | Key Conditions | Reference(s) |

|---|---|---|---|

| m-Xylene | Hydroxylamine hydrochloride, Vanadium salt catalyst, Acetic acid | 80-90°C | rsc.org |

| 2,4-Dimethylnitrobenzene | Hydrogen, Nickel catalyst | 60-120°C, 1.0-2.5 MPa | - |

Reaction Optimization and Yield Enhancement Studies

Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing the yield and purity of the product while minimizing reaction time and by-product formation. Key parameters that are typically varied during optimization studies include the choice of solvent, catalyst, coupling agent, temperature, and reaction time.

For the acylation of anilines, the choice of solvent can have a significant impact on the reaction outcome. researchgate.net While some reactions proceed efficiently without a solvent, others may benefit from the use of aprotic solvents like dichloromethane or acetonitrile (B52724). nih.govresearchgate.net The reaction temperature is another critical factor, with higher temperatures often leading to faster reaction rates, although they may also promote the formation of side products. researchgate.net

In catalyst-free acylations using acetic anhydride, the reaction can be rapid in various solvents, including water, suggesting that for highly reactive acylating agents, the solvent may play a less critical role. orientjchem.org However, for less reactive systems, such as the direct coupling of a carboxylic acid and an amine, the choice of coupling agent and any additives is paramount. Studies on the amidation of electron-deficient anilines have shown that a combination of EDC, DMAP, and a catalytic amount of HOBt can provide good yields. nih.gov The concentration of reactants and the molar ratio of the coupling agent to the substrates are also important variables to consider.

For ultrasound-assisted syntheses, optimization would involve studying the effect of ultrasonic frequency and power output, in addition to the traditional parameters of temperature and solvent.

A summary of parameters typically optimized for N-aryl acetamide synthesis is provided in the table below:

Table 3: Parameters for Optimization of N-Aryl Acetamide Synthesis| Parameter | Common Variations | Potential Impact | Reference(s) |

|---|---|---|---|

| Solvent | Dichloromethane, Acetonitrile, DMF, Toluene, Solvent-free | Reaction rate, solubility of reactants, side reactions | znaturforsch.comnih.govresearchgate.net |

| Coupling Agent | DCC, EDC, HBTU, PyBOP, HATU | Activation of carboxylic acid, reaction efficiency, by-product formation | peptide.comiris-biotech.deuni-kiel.desigmaaldrich.com |

| Base | Triethylamine, Pyridine, DIPEA | Neutralization of acid by-products, reaction rate | ias.ac.innih.gov |

| Temperature | 0°C to reflux | Reaction rate, selectivity, by-product formation | researchgate.net |

| Catalyst (if applicable) | DMAP, HOBt | Increased reaction rate, suppression of side reactions | nih.govnih.gov |

| Ultrasound Parameters | Frequency, Power | Reaction rate, yield | nih.gov |

Purification Techniques and Process Scale-Up Considerations for this compound

The isolation and purification of this compound from a reaction mixture are critical steps to ensure the final product meets the required quality and purity standards. The choice of purification method depends on the nature and quantity of impurities present, which can include unreacted starting materials, by-products, and residual solvents. Following initial work-up procedures, which may involve extraction and washing, several techniques can be employed for purification.

Recrystallization

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures. For amide compounds, polar solvents are often effective. researchgate.net

Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. Common solvents that could be considered for the recrystallization of this compound, based on its structure and general practices for similar amides, include:

Alcohols: Ethanol is a common choice for the recrystallization of related acetanilides. For instance, single crystals of the closely related N-(2,6-dimethylphenyl)acetamide have been successfully obtained from a slow evaporation of an ethanolic solution. researchgate.net A binary mixture of ethanol and water can also be effective, allowing for fine-tuning of the solvent polarity to optimize crystal yield and purity. jcbsc.org

Ketones: Acetone is another polar solvent that can be effective for recrystallizing amides. researchgate.net

Nitriles: Acetonitrile has been noted as a good solvent for the recrystallization of amides, often yielding high-purity crystals. researchgate.net

Ethers: In some cases, ethers may be used, although they are generally less polar than alcohols and ketones. acs.org

General Recrystallization Procedure:

The crude this compound is dissolved in a minimal amount of a suitable hot solvent.

The hot solution is filtered to remove any insoluble impurities.

The filtrate is allowed to cool slowly and undisturbed to promote the formation of well-defined, pure crystals.

The crystals are then collected by filtration and washed with a small amount of the cold solvent to remove any adhering mother liquor containing dissolved impurities.

The purified crystals are subsequently dried to remove any residual solvent.

Interactive Table: Potential Recrystallization Solvents

| Solvent System | Rationale | Potential Issues |

| Ethanol/Water | Good for tuning polarity; effective for similar anilides. jcbsc.org | Finding the optimal ratio can be time-consuming. |

| Acetone | Effective polar solvent for many amides. researchgate.net | Its low boiling point may lead to rapid evaporation. |

| Acetonitrile | Often yields high-purity amide crystals. researchgate.net | Can be a more expensive solvent option. |

| n-Hexane/Ethyl Acetate (B1210297) | A common non-polar/polar mixture for recrystallization. rochester.edu | May not be suitable if impurities have similar solubility. |

Chromatographic Methods

When recrystallization does not provide the desired level of purity, or for the isolation of minor components, chromatographic techniques are employed.

Column Chromatography: This is a standard method for the purification of organic compounds in a laboratory setting. A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the eluent) is used to move the components down the column at different rates based on their polarity and affinity for the adsorbent. For this compound, a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be a good starting point for elution from a silica gel column.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for preparative separations requiring high resolution, reverse-phase HPLC is a powerful tool. A method for the related compound, N-(2,4-dimethylphenyl)acetamide, utilizes a mobile phase of acetonitrile and water. sielc.com This method is described as being scalable and suitable for the isolation of impurities in preparative separation, suggesting that a similar approach could be developed for this compound. sielc.com

Interactive Table: Chromatographic Purification Parameters

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Adsorption/Polarity |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water | Partitioning/Polarity |

Process Scale-Up Considerations

Scaling up the synthesis and purification of this compound from the laboratory to an industrial scale introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Key Considerations for Scale-Up:

Heat Transfer: The formation of amides can be exothermic. On a large scale, efficient heat removal is crucial to control the reaction temperature and prevent runaway reactions. The choice of reactor and agitation system plays a significant role in heat management.

Solvent Selection: The choice of solvents for both the reaction and purification steps must consider not only their chemical suitability but also their cost, safety (flammability, toxicity), and environmental impact. The ease of solvent recovery and recycling is also a critical factor in industrial processes.

Purification Method: While column chromatography is a valuable tool in the lab, it is often less practical and more expensive for large-scale production. Recrystallization is generally preferred for the final purification of solid products in an industrial setting due to its simplicity, cost-effectiveness, and ability to handle large quantities of material. The optimization of the recrystallization process, including solvent choice, cooling profiles, and seeding strategies, is essential for achieving consistent crystal size distribution and purity.

Impurity Profile: A thorough understanding of the impurity profile is necessary. acs.org Impurities that are easily removed at a small scale may become problematic during scale-up. Identifying the origin of key impurities allows for process modifications to minimize their formation.

Equipment and Automation: The selection of appropriate industrial-scale equipment, such as reactors, crystallizers, filters, and dryers, is critical. Automation and process control systems are implemented to ensure reproducibility and safety.

The successful scale-up of the synthesis of this compound requires a multidisciplinary approach, integrating chemical engineering principles with organic synthesis expertise to develop a robust and economically viable manufacturing process.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of an organic compound by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) Analysis

In ¹H NMR spectroscopy of N-(2,4-dimethylphenyl)-2-ethoxyacetamide, distinct signals are expected for each unique proton environment. The chemical shifts (δ) are influenced by neighboring atoms and functional groups. pdx.eduucl.ac.uk The spectrum would reveal a downfield broad singlet for the amide (N-H) proton due to its acidic nature and hydrogen bonding capabilities. The aromatic region would display signals corresponding to the three protons on the dimethylphenyl ring. The ethoxy group would be characterized by a quartet for the methylene (B1212753) (-O-CH₂-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The methylene protons of the acetamide (B32628) group (-CO-CH₂-) are expected to appear as a singlet, being isolated from other protons. Finally, two separate singlets in the upfield region would correspond to the two methyl groups on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H (amide) | 8.0 - 8.5 | broad singlet | 1H |

| Aromatic H-6 | 7.8 - 8.0 | doublet | 1H |

| Aromatic H-5 | 7.0 - 7.2 | doublet | 1H |

| Aromatic H-3 | 6.9 - 7.1 | singlet | 1H |

| Acetamide -CH₂- | 4.1 - 4.3 | singlet | 2H |

| Ethoxy -CH₂- | 3.5 - 3.7 | quartet | 2H |

| Aromatic -CH₃ (at C-2) | 2.2 - 2.4 | singlet | 3H |

| Aromatic -CH₃ (at C-4) | 2.1 - 2.3 | singlet | 3H |

Note: Predicted values are based on general NMR principles and data from analogous structures.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 10 distinct signals are anticipated, as two pairs of aromatic carbons may have coincidental shifts depending on the solvent. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal. np-mrd.orghmdb.ca The six carbons of the dimethylphenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbons of the ethoxy and acetamide methylene groups will appear in the midfield region, while the methyl carbons will be found in the upfield region of the spectrum. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | 168 - 172 |

| Aromatic C-1 | 135 - 138 |

| Aromatic C-2 | 134 - 136 |

| Aromatic C-4 | 130 - 133 |

| Aromatic C-6 | 128 - 130 |

| Aromatic C-5 | 126 - 128 |

| Aromatic C-3 | 124 - 126 |

| Acetamide -CH₂- | 68 - 72 |

| Ethoxy -CH₂- | 65 - 68 |

| Aromatic -CH₃ (at C-2) | 18 - 21 |

| Aromatic -CH₃ (at C-4) | 16 - 19 |

Note: Predicted values are based on general NMR principles and data from analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the secondary amide, aromatic ring, and ether functionalities. nist.gov

A strong, sharp absorption band around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The C=O stretching vibration (Amide I band) would appear as a very strong absorption at approximately 1670 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be seen just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong band in the fingerprint region, typically around 1100 cm⁻¹. nist.gov

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2980 | Medium-Strong |

| C=O Stretch (Amide I) | Secondary Amide | ~1670 | Very Strong |

| N-H Bend (Amide II) | Secondary Amide | ~1550 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₇NO₂.

The fragmentation of the parent ion would likely proceed through several characteristic pathways. nih.gov A common fragmentation for amides is the cleavage of the bond between the carbonyl group and the nitrogen atom or the alpha-carbon. Cleavage of the C-N amide bond could yield fragments corresponding to the 2,4-dimethylphenyl isocyanate ion or the 2,4-dimethylaniline (B123086) ion. Alpha-cleavage next to the carbonyl group could result in the loss of the ethoxymethyl radical. Another likely fragmentation is the cleavage of the ether bond. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₇NO₂), the calculated monoisotopic mass is 207.1259 Da. An HRMS measurement would aim to confirm this exact mass, typically for the protonated molecule [M+H]⁺ at m/z 208.1332. The observation of this ion with high mass accuracy (typically within 5 ppm) provides strong evidence for the compound's elemental formula. massbank.jp

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₈NO₂]⁺ | 208.1332 | Protonated molecular ion |

| [C₁₀H₁₂NO]⁺ | [C₁₀H₁₂NO]⁺ | 162.0913 | Loss of ethoxy group (C₂H₅O) |

| [C₈H₁₀N]⁺ | [C₈H₁₀N]⁺ | 120.0808 | 2,4-dimethylaniline fragment |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, enabling the confident identification of this compound and potential impurities.

In a typical analysis, the compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. For amides, a non-polar column is often employed. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific experimental conditions. The NIST Mass Spectrometry Data Center reports a standard non-polar Kovats retention index of 1568.6 for the related compound N-(2,4-dimethylphenyl)acetamide, which serves as a reference point for method development. nih.gov

Upon exiting the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum displays these fragments as a pattern of signals based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that allows for unambiguous structural elucidation. nih.gov The fragmentation of deprotonated N,2-diphenylacetamides, for example, has been studied to understand characteristic cleavage pathways, which often involve the amide linkage. nih.gov For this compound, key fragments would be expected from the cleavage of the amide bond, the ether bond, and fragmentation of the dimethylphenyl ring.

Table 1: Representative GC-MS Parameters for Analysis of this compound

| Parameter | Value/Description |

| GC System | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Ion Source Temp. | 230 °C |

| Expected Fragments (m/z) | |

| Molecular Ion [M]⁺ | 207 |

| [M-C₂H₅O]⁺ | 162 (Loss of ethoxy group) |

| [C₈H₁₀N]⁺ | 120 (Dimethylaniline fragment) |

| [C₂H₅O]⁺ | 45 (Ethoxy fragment) |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods employed for these purposes.

HPLC is the premier analytical tool for the quality control of pharmaceutical and chemical compounds, offering high resolution, accuracy, and sensitivity. mdpi.com For a non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

In this mode, the compound is dissolved in a suitable solvent and injected into a high-pressure stream of a polar mobile phase. The separation occurs on a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970) column. nih.gov More polar compounds elute faster, while less polar compounds are retained longer by the stationary phase. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and control ionization. sielc.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Method Parameters for this compound Purity Analysis

| Parameter | Value/Description |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, typically 5-10 minutes |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. psu.educhemistryhall.com It operates on the same principles of separation as column chromatography.

The stationary phase is typically a thin layer of silica gel coated on a plate of glass or aluminum. wisc.edu A small spot of the sample solution is applied near the bottom of the plate, which is then placed vertically in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). The eluent ascends the plate via capillary action, and separation occurs as different components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. chemistryhall.com The result is visualized, often under UV light, and the position of each spot is quantified by its Retention Factor (Rf value). The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic constant for a given compound under specific conditions. chemcoplus.co.jpictsl.net

Table 3: Illustrative TLC System for Analysis of this compound

| Parameter | Value/Description |

| Stationary Phase | Silica Gel 60 F254 on aluminum backing |

| Mobile Phase (Eluent) | Ethyl Acetate / n-Hexane (e.g., 30:70 v/v) |

| Application | 1 µL of a 1 mg/mL solution in dichloromethane (B109758) |

| Development | In a saturated chamber until the solvent front is ~1 cm from the top |

| Visualization | UV light at 254 nm |

| Expected Rf Value | ~0.4 (Value is highly dependent on the exact mobile phase composition) |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its behavior in the solid state.

While crystallographic data for this compound itself is not publicly available, a study on the closely related compound, N-(2,6-dimethylphenyl)acetamide , provides an excellent model for the type of structural insights that can be obtained. researchgate.net In that study, single crystals were grown from an ethanolic solution and analyzed at room temperature. The analysis revealed that the compound crystallizes in the orthorhombic space group Pbca. researchgate.net A key structural feature identified was the formation of intermolecular hydrogen bonds of the type N—H···O, which link adjacent molecules into chains running along one of the crystallographic axes. researchgate.net This type of detailed structural information is invaluable for correlating molecular structure with macroscopic properties.

Table 4: Single-Crystal X-ray Diffraction Data for the Related Compound N-(2,6-Dimethylphenyl)acetamide

| Parameter | Value/Description |

| Crystal Data | |

| Chemical Formula | C₁₀H₁₃NO |

| Formula Weight | 163.21 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 9.145 (1) Å |

| b | 13.215 (1) Å |

| c | 15.993 (1) Å |

| Volume (V) | 1932.8 (3) ų |

| Z (Molecules per unit cell) | 8 |

| Data Collection | |

| Radiation | Cu Kα (λ = 1.54180 Å) |

| Temperature | 299 K |

| Structural Refinement | |

| R-factor | 0.056 |

| Intermolecular Interactions | N—H···O hydrogen bonding |

| Data sourced from a study on N-(2,6-dimethylphenyl)acetamide. researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Underpinnings of SAR and QSAR Modeling for Amide Compounds

The foundational principle of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies is that the biological activity of a chemical compound is directly related to its molecular structure. wikipedia.org SAR explores this relationship qualitatively, identifying key structural features, or pharmacophores, that are essential for a molecule's interaction with a biological target. For amide compounds like N-(2,4-dimethylphenyl)-2-ethoxyacetamide, SAR studies analyze how variations in different parts of the molecule—such as the substituted phenyl ring, the amide linkage, and the ethoxyacetyl group—affect its activity. For instance, the amide nitrogen can act as a hydrogen bond acceptor, while the N-H group in secondary amides can be a hydrogen bond donor; modifications like N-methylation can prevent this donor interaction and may introduce steric hindrance. quizlet.comnih.gov

QSAR advances this concept by establishing a mathematical, quantitative correlation between a compound's biological activity and its physicochemical properties, which are numerically represented by molecular descriptors. wikipedia.orgnih.gov The goal is to create a predictive model in the form of an equation:

Activity = f (Molecular Descriptors) + Error wikipedia.org

For amide derivatives, QSAR models can predict activities such as herbicidal toxicity, enzyme inhibition, or anticancer effects. tandfonline.commedchemexpress.comfrontiersin.org These models are crucial for streamlining the discovery process, as they allow for the virtual screening and prioritization of new chemical structures before their costly and time-consuming synthesis and testing. ijpacr.com

Molecular Descriptors in SAR/QSAR Model Development

Molecular descriptors are numerical values that encode the chemical information of a molecule, allowing its structural characteristics to be used in statistical models. protoqsar.combigchem.eu The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. These descriptors are broadly categorized based on the type of molecular properties they represent.

Physicochemical descriptors quantify properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME). For amide compounds, these are particularly important for crossing biological membranes and interacting with hydrophobic pockets in target proteins. quizlet.com

| Descriptor | Symbol | Description | Relevance to Amide Compounds |

| Hydrophobicity (Lipophilicity) | logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating a molecule's affinity for fatty or watery environments. | Influences membrane permeability and binding to hydrophobic regions of biological targets. quizlet.com |

| Substituent Hydrophobicity Constant | π | Measures the hydrophobicity of a specific substituent relative to hydrogen. | Allows for fine-tuning the overall hydrophobicity of a molecule by changing substituents on the phenyl ring or acyl chain. quizlet.comnih.gov |

| Molecular Weight | MW | The mass of one mole of the substance. | A basic descriptor related to the size of the molecule. protoqsar.com |

| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance, related to molecular volume and intermolecular dispersion forces. | Often used to describe the size and steric bulk of substituents. nih.gov |

Electronic descriptors quantify the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions, such as hydrogen bonding and electrostatic interactions. quizlet.comucsb.edu

| Descriptor | Symbol/Name | Description | Relevance to Amide Compounds |

| Hammett Substituent Constant | σ | Measures the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. | Crucial for understanding how substituents on the 2,4-dimethylphenyl ring affect the electron density of the amide group and its interactions. quizlet.com |

| HOMO and LUMO Energies | EHOMO / ELUMO | The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, respectively. | Related to the molecule's ability to act as a nucleophile (electron donor) or electrophile (electron acceptor) in chemical reactions. protoqsar.comucsb.edu |

| Atomic Net Charges | q | The distribution of electron density over the atoms in a molecule. | Used in QSAR models for herbicides and other active compounds to pinpoint specific atoms involved in electrostatic interactions with a receptor. researchgate.netnih.gov |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. bigchem.eu |

These descriptors provide information about the size, shape, and branching of a molecule, which are critical for how well a molecule "fits" into a biological target's binding site. bigchem.eu

| Descriptor | Type | Description | Relevance to Amide Compounds |

| Molecular Connectivity Indices | Topological | Numerical values derived from the molecular graph that describe branching and complexity. | Can correlate with various biological activities by quantifying molecular shape. |

| Topological Polar Surface Area | Topological | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | A good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Verloop Sterimol Parameters | Steric | A set of parameters (L, B1, B5) that describe the dimensions of a substituent. | Provides a detailed geometric description of substituents on the phenyl ring or elsewhere, influencing steric fit with a target. |

| Van der Waals Volume | Steric | The volume occupied by the molecule. | A descriptor related to molecular size that has been shown to affect the toxicity of amide herbicides. researchgate.net |

Statistical and Machine Learning Approaches to SAR/QSAR Modeling

Once a set of compounds with known activities and their corresponding molecular descriptors have been compiled, various statistical and machine learning methods can be used to build the QSAR model. These methods range from simple linear techniques to complex non-linear algorithms. frontiersin.orgnih.gov

Multiple Linear Regression (MLR) is one of the most common and straightforward methods used to develop QSAR models. youtube.com It aims to establish a linear relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). ijpacr.comingentaconnect.com The resulting model is an equation that can be easily interpreted to understand the contribution of each descriptor to the activity.

A generic MLR equation takes the form: log(1/C) = b0 + b1(D1) + b2(D2) + ... + bn(Dn)

Where:

log(1/C) is the biological activity (e.g., the negative logarithm of the concentration required for 50% inhibition, IC₅₀).

D1, D2, ..., Dn are the molecular descriptors.

b1, b2, ..., bn are the regression coefficients, indicating the weight or importance of each descriptor.

b0 is the regression constant.

MLR has been successfully applied in studies of various amide-containing compounds, such as amide herbicides and N-phenylacetamide derivatives. tandfonline.comijpacr.com For example, a QSAR study on a series of 2-phenoxy-N-phenylacetamide derivatives used MLR to develop a statistically significant model for their inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1). ijpacr.comingentaconnect.com The quality and predictive power of an MLR model are assessed using several statistical parameters, as shown in the table below.

| Statistical Parameter | Symbol | Description | Typical Value for a Good Model |

| Correlation Coefficient | r or R | Measures the quality of the linear correlation between predicted and observed activities. | > 0.9 |

| Coefficient of Determination | r² or R² | Represents the fraction of the variance in the dependent variable that is predictable from the independent variables. An r² of 0.84 means that 84% of the activity's variance is explained by the model. researchgate.net | > 0.6 |

| Cross-validated R² | q² or Q² | A measure of the model's predictive ability, determined through techniques like leave-one-out cross-validation. mdpi.com | > 0.5 |

| Standard Error of Estimate | s or SEE | Measures the absolute error of the model; the average deviation of the predicted values from the observed values. | Low values are preferred. |

| F-statistic | F | A measure of the statistical significance of the overall regression model. | High values are preferred. |

Non-linear Regression Techniques (e.g., Artificial Neural Networks)

While linear regression models are foundational in QSAR, biological systems often exhibit complex, non-linear relationships between molecular structure and activity. Non-linear regression techniques, particularly Artificial Neural Networks (ANNs), are powerful tools for capturing these intricate patterns. researchgate.net ANNs are computational models inspired by the structure and function of biological neural networks, capable of modeling complex input-output relationships without a predefined mathematical equation.

In the context of acetamide (B32628) derivatives, an ANN-based QSAR model would take various molecular descriptors (e.g., electronic, steric, and topological properties) as input and learn to predict the biological activity (e.g., inhibitory concentration). For instance, in a study on N-benzylpiperidine derivatives, an ANN model demonstrated superior predictive power compared to linear methods. researchgate.net The network is "trained" on a dataset of compounds with known activities, adjusting its internal connection weights to minimize the difference between predicted and actual values. The typical architecture of an ANN consists of an input layer for descriptors, one or more hidden layers for processing, and an output layer for the predicted activity.

Table 1: Example Parameters for an Artificial Neural Network (ANN) QSAR Model This table illustrates typical parameters and performance metrics for an ANN model developed for a series of bioactive compounds, such as acetamide analogues.

| Parameter | Value/Description | Significance |

|---|---|---|

| Network Architecture | 10-6-1 | 10 input neurons (descriptors), 6 neurons in one hidden layer, 1 output neuron (activity). |

| Training Algorithm | Broyden–Fletcher–Goldfarb–Shanno (BFGS) | An efficient algorithm for finding the optimal weights during the training phase. researchgate.net |

| Input Descriptors | Electronic, Topological, Physicochemical | A selection of calculated properties that characterize the molecule (e.g., partial charges, connectivity indices). |

| Training Set r² | 0.88 | The coefficient of determination for the training set, indicating a good fit. |

| Test Set r² | 0.87 | The coefficient of determination for the external test set, indicating high predictive power. |

Comparative Molecular Field Analysis (CoMFA) and Three-Dimensional QSAR (3D-QSAR)

Three-dimensional QSAR (3D-QSAR) methods provide a more intuitive understanding of structure-activity relationships by analyzing the 3D properties of molecules. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.govresearchgate.net

The process involves aligning a series of structurally related compounds, such as acetamide analogues, and then placing them in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated using a probe atom. These energy values serve as the descriptors for a Partial Least Squares (PLS) analysis, which generates a model that can predict the activity of new compounds. The results are often visualized as contour maps, highlighting regions where bulky groups (steric field) or specific charge distributions (electrostatic field) are favorable or unfavorable for activity. For example, 3D-QSAR studies on fungicidal compounds have successfully guided the design of new derivatives with enhanced potency by identifying key interaction regions. nih.govnih.govfrontiersin.org

Table 2: Representative CoMFA Statistical Results for Bioactive Amides This table shows typical statistical parameters obtained from a CoMFA study, indicating the model's reliability and predictive capability.

| Statistical Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.516 | A measure of the internal predictive ability of the model, obtained through cross-validation. A value > 0.5 is generally considered good. nih.gov |

| r² (Non-cross-validated r²) | 0.80 | The coefficient of determination, indicating the goodness of fit of the model to the training data. nih.gov |

| Optimal Components | 5 | The number of principal components used in the PLS model that yields the highest q². |

| Steric Field Contribution | 55% | The percentage of the model's variance explained by the steric field. |

| Electrostatic Field Contribution | 45% | The percentage of the model's variance explained by the electrostatic field. |

Predictive Modeling and Rigorous Model Validation Methodologies

The development of a predictive QSAR model is an iterative process that requires rigorous validation to ensure its reliability and generalizability. A statistically significant model is not necessarily a predictive one. Validation assesses the model's ability to make accurate predictions for compounds not used in its development.

Key validation methodologies include:

Internal Validation: This technique assesses the robustness of the model using only the training set. The most common method is leave-one-out (LOO) cross-validation, which systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound. The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal consistency. kg.ac.rs

External Validation: This is the most crucial test of a model's predictive power. The initial dataset is split into a training set (for model building) and an external test set (for validation). The model is used to predict the activities of the test set compounds, and the predictive ability is quantified by the predictive r² (r²_pred). A high r²_pred value confirms the model's utility for predicting new chemical entities. nih.gov

Y-Randomization: This test checks for chance correlations. The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A valid model should show very low correlation coefficients for the randomized data, confirming that the original model is not a result of a spurious correlation.

Table 3: Key Metrics for QSAR Model Validation This table summarizes important statistical metrics used to validate the robustness and predictive power of a QSAR model.

| Metric | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Coefficient of Determination | r² | > 0.6 | Measures the fraction of the variance in the dependent variable that is predictable from the independent variable(s). |

| Cross-Validated r² | q² | > 0.5 | An indicator of the internal predictive power and robustness of the model. |

| Predictive r² for Test Set | r²_pred | > 0.6 | Measures the predictive performance of the model on an external set of compounds. |

| Standard Deviation of Error | s | Low | Represents the average deviation of the predicted values from the experimental values. |

Application of SAR/QSAR in Rational Design of Acetamide Analogues

The primary application of SAR and QSAR studies is to guide the rational design and synthesis of new analogues with improved biological activity. By interpreting the QSAR models, chemists can prioritize which structural modifications are most likely to lead to more potent compounds, thereby saving time and resources.

For instance, a 3D-QSAR (CoMFA) model provides contour maps that serve as a visual guide for drug design. acs.org

Steric Contour Maps: Green contours indicate regions where bulky substituents are predicted to enhance activity, while yellow contours show areas where steric bulk is detrimental. A designer might add a methyl or ethyl group in a green region or replace a bulky group with a smaller one in a yellow region.

Electrostatic Contour Maps: Blue contours highlight areas where positive charges are favorable, suggesting the introduction of electron-donating groups or basic moieties. Red contours indicate regions where negative charges are preferred, guiding the placement of electron-withdrawing groups.

A QSAR equation derived from linear or non-linear regression also provides direct insights. Descriptors with large positive coefficients in the model are properties that should be increased to enhance activity, while those with large negative coefficients should be decreased. This allows for a targeted approach to modifying lead compounds like this compound to optimize their desired biological effect. Following the design of new compounds based on these models, their synthesis and biological testing can then be used to validate and further refine the QSAR model in an iterative cycle of drug discovery. nih.govacs.org

Table 4: Example of QSAR-Guided Structural Modifications for an Acetamide Analogue This table illustrates how a hypothetical QSAR model could guide the rational design of new analogues by suggesting specific structural changes and predicting their impact on activity.

| Parent Structure Position | Proposed Modification | Rationale from QSAR Model | Predicted Outcome |

|---|---|---|---|

| Phenyl Ring (Position 5) | Add a trifluoromethyl (-CF₃) group | Electrostatic map shows a red contour (negative charge favored) at this position. | Increased activity due to favorable electronic interactions. |

| Ethoxy Group | Replace with a propoxy group | Steric map shows a green contour (bulk favored) near the alkoxy chain. | Increased activity due to better fit in the binding pocket. |

| Phenyl Ring (Position 2) | Replace methyl with hydrogen | Steric map shows a yellow contour (bulk disfavored) at this position. | Increased activity by removing unfavorable steric hindrance. |

| Amide Linker | Introduce a thioamide | A descriptor related to hydrogen bond acceptor strength has a positive coefficient. | Potential for increased activity through stronger target interaction. |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For analogous compounds like N-substituted diacetamides, DFT calculations have been employed to understand their decomposition mechanisms nih.gov. Computational studies on such molecules reveal that the orientation of the aryl group relative to the acetamide (B32628) moiety can significantly influence electron delocalization and, consequently, the HOMO-LUMO gap nih.gov. For instance, if the phenyl group is perpendicular to the plane of the C(O)NC(O) group, it can prevent electron delocalization with the aromatic ring nih.gov.

Table 1: Illustrative HOMO-LUMO Data for a Related N-Aryl Acetamide Analog

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and based on typical values for related N-aryl acetamides. Specific values for N-(2,4-dimethylphenyl)-2-ethoxyacetamide would require dedicated DFT calculations.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and identifying its most stable conformers. This is particularly important for flexible molecules like this compound, which has several rotatable bonds. The presence of methyl groups on the phenyl ring and the ethoxy group introduces steric hindrance that will influence the preferred conformation.

Energy minimization calculations, often performed using molecular mechanics force fields or quantum mechanical methods, are used to find the lowest energy conformation. For related N-aryl acetamides, studies have shown that the planarity of the amide bond and the torsional angles between the phenyl ring and the acetamide group are key structural parameters researchgate.net. The most stable conformation will be a balance between electronic effects, such as conjugation between the phenyl ring and the amide group, and steric effects.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a target protein. For instance, studies on a series of N-aryl-2-(N-disubstituted) acetamide compounds have explored their potential as inhibitors of enzymes relevant to neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) nih.gov. These studies reveal that the acetamide scaffold can fit into the active sites of these enzymes, with the specific interactions being dictated by the substituents on the aryl ring and the acetamide nitrogen nih.gov.

The binding affinity is often expressed as a docking score or an estimated inhibition constant (Ki). While specific docking studies on this compound are not available, we can hypothesize its potential interactions based on its structural features. The dimethylphenyl group could engage in hydrophobic interactions, while the amide and ether oxygens could act as hydrogen bond acceptors.

Docking studies are instrumental in identifying the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The ether oxygen can also act as a hydrogen bond acceptor.

Hydrophobic interactions: The 2,4-dimethylphenyl ring is a significant hydrophobic moiety that can interact with nonpolar residues in a protein's binding pocket.

π-π stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

In studies of related N-aryl acetamides, the formation of hydrogen bonds between the amide moiety and amino acid residues in the active site is a common and critical interaction researchgate.netnih.gov.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Site

| Interaction Type | Potential Interacting Group on Compound |

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Amide C=O, Ether Oxygen |

| Hydrophobic Interaction | 2,4-dimethylphenyl group, Ethyl group |

| π-π Stacking | Phenyl ring |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complexes over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a ligand and its receptor adapt to each other, the stability of their interactions, and the role of solvent molecules.

For lidocaine (B1675312), a structurally related local anesthetic, MD simulations have been used to study its interaction with lipid bilayers nih.gov. These simulations have shown how both the charged and uncharged forms of lidocaine orient themselves within the membrane and how they affect the membrane's properties nih.gov. Such studies are crucial for understanding the molecular basis of drug action.

An MD simulation of this compound bound to a target protein could provide valuable information on:

The stability of the predicted binding pose from molecular docking.

The flexibility of the ligand within the binding site.

The role of water molecules in mediating ligand-receptor interactions.

Conformational changes in the protein upon ligand binding.

These simulations can provide a more realistic and dynamic picture of the ligand-receptor interactions compared to the static view offered by molecular docking.

Virtual Screening Methodologies for the Discovery of Novel Chemical Entities

Virtual screening (VS) is a computational technique that involves the screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS). nih.gov Virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based virtual screening. scilit.com

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional (3D) structure of the biological target, which is often determined by techniques like X-ray crystallography or NMR spectroscopy. The process involves docking candidate molecules from a library into the binding site of the target protein and scoring their potential interactions. nih.gov

A notable example of SBVS was the identification of N-phenyl-2-(N-phenylphenylsulfonamido)acetamides as inverse agonists for the Retinoid-related orphan receptor gamma (RORγ), a key therapeutic target for autoimmune diseases. nih.gov In this study, researchers utilized both structure-based and ligand-based virtual screening to target the RORγ ligand-binding domain. This dual approach led to the identification of a novel class of RORγ inverse agonists. nih.gov Subsequent structure-guided optimization of an initial hit compound resulted in a molecule with significantly enhanced inhibitory activity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the information from a set of known active ligands to identify other molecules in a database with similar properties. nih.gov Common LBVS methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.

In a study focused on developing new carbonic anhydrase inhibitors, researchers synthesized and evaluated a series of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates. nih.govnih.govtandfonline.com A 2D-QSAR study was conducted to understand the relationship between the chemical structures of the compounds and their inhibitory activity against different carbonic anhydrase isoforms. nih.govtandfonline.com Molecular docking was also performed to predict the binding conformations and affinities of the most potent compounds, demonstrating a combined ligand- and structure-based approach. nih.govtandfonline.com

Another application of virtual screening was in the search for novel inhibitors of arylamine N-acetyltransferases. A technique called Ultrafast Shape Recognition (USR) was used to screen a massive database of nearly 700 million molecular conformers. This shape-based virtual screening method resulted in a high confirmed hit rate of 40% from the tested compounds, underscoring the efficiency of computational screening in discovering new bioactive molecules. scilit.com

The following table summarizes the application of virtual screening in studies involving N-aryl acetamides.

| Study Focus | Screening Method | Target | Key Findings |

| Identification of RORγ Inverse Agonists nih.gov | Structure-based and ligand-based virtual screening | RORγ ligand-binding domain | Identified N-phenyl-2-(N-phenylphenylsulfonamido)acetamides as a new class of inverse agonists. |

| Discovery of Carbonic Anhydrase Inhibitors nih.govnih.govtandfonline.com | 2D-QSAR and molecular docking | Carbonic anhydrase isoforms I, II, IX, and XII | Elucidated structure-activity relationships and predicted binding modes of N-phenylacetamide derivatives. |

| Identification of Arylamine N-acetyltransferase Inhibitors scilit.com | Ultrafast Shape Recognition (USR) | Arylamine N-acetyltransferases | Achieved a 40% hit rate in prospective virtual screening of a large compound library. |

| Discovery of Anti-SARS-CoV-2 Agents nih.gov | Molecular docking | SARS-CoV-2 Main Protease (Mpro) | Identified thioquinazoline-N-aryl-acetamide hybrids with potent inhibitory activity. |

Advanced Computational Tools and Software in Pharmaceutical and Chemical Research

The success of virtual screening and other molecular modeling investigations relies on a variety of advanced computational tools and software. These platforms integrate algorithms from theoretical chemistry, physics, and computer science to simulate and predict molecular behavior. nih.gov

Molecular Docking Software: Molecular docking programs are central to structure-based drug design. They predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. Software like AutoDock Vina is widely used in academic and industrial research. For instance, in the study of N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide, AutoDock Vina was employed to examine the interactions and binding affinities of the compound with carbonic anhydrase. sigmaaldrich.com

Quantum Mechanical Methods: Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), provide highly accurate descriptions of molecular electronic structure. These methods are used to calculate properties like molecular geometries, reaction energies, and spectroscopic parameters. sigmaaldrich.com A computational study on the thermal decomposition of N-substituted diacetamides utilized DFT to investigate reaction mechanisms and thermodynamic properties, highlighting the role of electron delocalization. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are built using calculated molecular descriptors and are valuable for predicting the activity of new, unsynthesized compounds. As mentioned earlier, 2D-QSAR was instrumental in the study of N-phenylacetamide based carbonic anhydrase inhibitors. nih.govtandfonline.com

Cheminformatics Platforms: Cheminformatics tools are essential for managing and analyzing large chemical datasets. These tools facilitate tasks such as chemical similarity searching, clustering, and the analysis of structure-activity relationships (SAR). nih.gov Platforms like ChemAxon provide a suite of tools for these purposes, including Marvin for chemical drawing and Design Hub for collaborative molecular design.

The table below lists some of the computational tools and their applications in the context of pharmaceutical and chemical research.

| Tool/Method | Application | Example from Research |

| Molecular Docking | Predicts ligand-receptor binding modes and affinities. | AutoDock Vina used to study the binding of an acetamide derivative to carbonic anhydrase. sigmaaldrich.com |

| Density Functional Theory (DFT) | Calculates electronic structure and molecular properties. | Used to analyze the decomposition mechanism of N-substituted diacetamides. acs.org |

| QSAR | Models the relationship between chemical structure and biological activity. | 2D-QSAR models developed for N-phenylacetamide carbonic anhydrase inhibitors. nih.govtandfonline.com |

| Cheminformatics | Manages and analyzes chemical data, facilitates SAR analysis. | Platforms like ChemAxon used for molecular design and data management in drug discovery. |

| Artificial Intelligence/Machine Learning | Analyzes large datasets to predict compound properties and activities. | AI-driven virtual screening has shown high hit rates in identifying novel inhibitors. |

Mechanisms of Biological Interactions Non Human Specific Focus

Theoretical Investigation of Enzyme Inhibition Profiles

The potential for N-(2,4-dimethylphenyl)-2-ethoxyacetamide to act as an enzyme inhibitor can be theorized by examining studies on compounds with similar structural features.

Table 1: Activity of INH1 Analogs

| Compound | Relative Cell Killing Activity (Compared to INH1) |

|---|---|

| 6 | 6-8 fold more potent |

| 13 | 6-8 fold more potent |

| 21 | 6-8 fold more potent |

Data derived from a study on novel inhibitors of Nek2/Hec1 analogs. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Studies on other classes of compounds, such as those bearing a benzothiazole (B30560) moiety, have demonstrated significant tyrosinase inhibitory activity. For instance, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol has shown potent inhibition of mushroom tyrosinase. nih.gov While structurally different, these findings highlight that aromatic rings with specific substitutions can effectively inhibit tyrosinase. Another study identified 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane as a potent competitive and reversible inhibitor of mushroom tyrosinase. nih.gov The presence of a substituted phenyl ring in this compound suggests a theoretical basis for investigating its potential as a tyrosinase inhibitor.

Postulated Receptor Binding Affinity and Selectivity

The acetamide (B32628) structure in this compound is a common feature in molecules that bind to various receptors.

Bradykinin (B550075) Receptors: Bradykinin B1 and B2 receptors are G protein-coupled receptors involved in inflammation and pain. nih.govnih.gov Research has led to the development of non-peptide antagonists for these receptors. nih.gov For example, a series of novel small molecule bradykinin B2 receptor antagonists have been developed and characterized. nih.gov Although these compounds have more complex structures, the presence of amide linkages is a recurring theme. This suggests that acetamide-containing compounds could be designed to interact with bradykinin receptors, though the specific affinity and selectivity of this compound for these receptors remains a matter of speculation.

Table 2: Affinity of Compounds for the Human B2 Receptor

| Compound | Ki (nM) |

|---|---|

| Compound 1 | 3.8 |

| Compound 2 | 3.9 |

| Compound 3 | 0.50 |

| Icatibant | 0.60 |

Data from an in vitro pharmacological profile of new small molecule bradykinin B2 receptor antagonists. nih.gov

Elucidation of Potential Molecular Pathways in Cellular Systems

Based on the interactions of related compounds, this compound could theoretically influence several molecular pathways.

The disruption of the Hec1/Nek2 interaction by the related compound INH1 suggests a potential to interfere with the mitotic pathway. nih.govresearchgate.net This pathway is crucial for cell division, and its disruption can lead to spindle abnormalities and cell death. nih.govresearchgate.net Overexpression of Nek2 has been linked to various cancers and is considered a therapeutic target. nsf.gov

Furthermore, bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides have been shown to elicit alterations in the gene expression profiles of plants, indicating an interaction with cellular signaling pathways. mdpi.com While the specific pathways affected by this compound are unknown, the acetamide functional group suggests a potential for such interactions.

Principles of Structure-Based Rational Design for Biological Targets

The principles of structure-based rational design can be applied to hypothesize how this compound could be optimized for specific biological targets. For instance, in the development of Nek2 inhibitors, it was found that a halogen-substituted phenyl ring on an imidazolinone scaffold and a spiropiperidine ring with a methanesulfonyl moiety were key structural features for potent inhibition. nsf.gov

Environmental Fate and Ecotoxicological Pathways General Research Concepts

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical by non-living factors in the environment, primarily through reactions with water (hydrolysis) and light (photolysis).

Hydrolysis Mechanisms and Kinetics

Hydrolysis is a significant chemical reaction for many organic compounds in aqueous environments, where water molecules cleave chemical bonds. For N-(2,4-dimethylphenyl)-2-ethoxyacetamide, the amide linkage is a potential site for hydrolysis. This reaction would break the bond between the carbonyl group and the nitrogen atom, yielding 2-ethoxyacetic acid and 2,4-dimethylaniline (B123086).

| Parameter | Expected Influence on Hydrolysis of this compound |

| pH | Catalyzed by acidic and basic conditions. |

| Temperature | Increased temperature generally accelerates the reaction rate. |

| Matrix | The presence of certain ions or organic matter in water can influence the rate. |

This table presents expected trends based on general chemical principles of amide hydrolysis, as specific experimental data for this compound was not found in the reviewed literature.

Photolytic Transformation Studies

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The aromatic ring and carbonyl group in this compound can absorb light energy, which may lead to the breaking of chemical bonds.

Direct photolysis occurs when the molecule itself absorbs light, while indirect photolysis involves other substances in the environment, such as humic acids or nitrate (B79036) ions, that absorb light and then transfer the energy to the compound, leading to its degradation. Potential photolytic reactions could involve the cleavage of the amide bond or transformations of the aromatic ring. Detailed photolytic transformation studies and quantum yields specific to this compound are limited in publicly available scientific literature.

Biotic Transformation Pathways

Biotic transformation, or biodegradation, involves the breakdown of a compound by living organisms, primarily microorganisms like bacteria and fungi. This is often a major pathway for the dissipation of organic compounds in the environment.

Microbial Degradation and Biotransformation Pathways

Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their breakdown through enzymatic reactions. For this compound, microbial degradation is expected to be a key process in its environmental fate. The initial steps in the microbial degradation of similar anilide compounds often involve the hydrolysis of the amide linkage by amidase enzymes. frontiersin.org This would result in the formation of 2-ethoxyacetic acid and 2,4-dimethylaniline.

Following the initial hydrolysis, these intermediate products would likely undergo further degradation. 2,4-dimethylaniline, an aromatic amine, can be further transformed through processes like oxidation and ring cleavage by microbial enzymes. nih.gov The ethoxyacetic acid portion would likely be metabolized through pathways common for short-chain fatty acids. The rate and extent of microbial degradation are dependent on various environmental factors, including the microbial population present, temperature, moisture, and nutrient availability. juniperpublishers.com

Identification of Environmental Metabolites

The identification of metabolites is crucial for understanding the complete environmental fate of a compound, as these transformation products can sometimes be more mobile or toxic than the parent compound. Based on the expected degradation pathways, the primary metabolites of this compound are likely to be:

2,4-dimethylaniline: Formed from the cleavage of the amide bond. This compound is a known metabolite of other chemicals. nih.gov

2-ethoxyacetic acid: The other product of amide bond hydrolysis.

Further degradation of 2,4-dimethylaniline could lead to hydroxylated and other oxidized aromatic compounds before eventual ring cleavage. The degradation of 2-ethoxyacetic acid would likely proceed to smaller, more common cellular components.

| Parent Compound | Expected Primary Metabolites | Potential Further Transformation Products |

| This compound | 2,4-dimethylaniline, 2-ethoxyacetic acid | Hydroxylated anilines, catechols, carbon dioxide |

This table is based on predicted degradation pathways from structurally similar compounds, as comprehensive metabolite identification studies for this compound are not widely available.

Environmental Mobility and Distribution Research

The mobility of a compound in the environment determines its potential to move from the point of application and contaminate other areas, including groundwater. Mobility is largely influenced by the compound's solubility in water and its tendency to adsorb to soil particles.

The physicochemical properties of this compound, such as its octanol-water partition coefficient (Kow) and soil adsorption coefficient (Koc), are key parameters in assessing its mobility. While specific experimental values for this compound are not readily found, its structure suggests it would have moderate to low water solubility and a tendency to adsorb to soil organic matter. This would suggest that its mobility in soil may be limited, reducing the immediate risk of leaching into groundwater. However, the formation of more polar metabolites, such as 2,4-dimethylaniline, could potentially increase the mobility of the transformation products.

Due to a lack of publicly available scientific research, a detailed article on the environmental fate and ecotoxicological pathways of the chemical compound this compound cannot be generated at this time.

Extensive searches for specific data on the sorption, leaching, bioavailability, and bioconcentration of this compound have not yielded the necessary information to create a thorough and scientifically accurate article as requested. The available information is limited to basic chemical listings without the in-depth environmental studies required to address the specified topics.

To provide a comprehensive and authoritative article that adheres to the requested scientific standards, peer-reviewed research detailing the environmental behavior and effects of this specific compound is essential. Without such data, any attempt to generate content for the outlined sections would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication of environmental studies on this compound are needed before a detailed analysis of its environmental fate and ecotoxicological pathways can be completed.

An in-depth analysis of the chemical compound this compound is presented below, focusing on future research directions and concluding remarks. This article adheres to a strict outline, exploring emerging synthetic methodologies, the integration of computational techniques, novel biological targets, sustainable chemistry principles, and interdisciplinary approaches.

Q & A

Q. How can density functional theory (DFT) predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model protonation states and hydrolysis pathways. The ethoxy group’s electron-donating effect stabilizes the amide bond at neutral pH but increases susceptibility to acid-catalyzed hydrolysis. Solvent models (e.g., PCM for water) refine energy barriers for degradation .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., OECD guidelines for toxicity). For example, discrepancies in IC₅₀ values may arise from solvent choice (DMSO vs. ethanol) or cell-line variability. Meta-analysis of structure-activity relationships (SAR) can isolate substituent effects (e.g., ethoxy vs. methoxy groups) .

Q. How does the ethoxy group influence metabolic pathways compared to related acetamides (e.g., N-(2,4-dimethylphenyl)acetamide)?

- Methodological Answer : In vitro hepatic microsomal studies show the ethoxy group undergoes cytochrome P450-mediated oxidation to 2-hydroxyethoxy metabolites, unlike methyl groups. Use LC-MS/MS to track metabolites and compare clearance rates. The ethoxy moiety increases lipophilicity (logP ~2.1 vs. ~1.5 for methyl), altering membrane permeability and metabolic stability .

Methodological & Analytical Design Questions

Q. What are best practices for validating the crystal structure of this compound using SHELXL?

- Methodological Answer :